molecular formula C12H14N4O4S B2487904 2-(2-oxo-1,3-oxazolidin-3-yl)-N-{4-oxo-4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepin-2-yl}acetamide CAS No. 1797890-90-4

2-(2-oxo-1,3-oxazolidin-3-yl)-N-{4-oxo-4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepin-2-yl}acetamide

Cat. No.: B2487904
CAS No.: 1797890-90-4
M. Wt: 310.33
InChI Key: QYHDOFQZWNVICE-UHFFFAOYSA-N
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Description

2-(2-Oxo-1,3-oxazolidin-3-yl)-N-{4-oxo-4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepin-2-yl}acetamide is a synthetic small molecule of significant interest in biochemical and oncology research. This compound is structurally characterized by a fused thiazolo[5,4-c]azepine core system linked to an oxazolidinone moiety via an acetamide bridge. While specific data on this exact molecule is limited, its core structure is closely related to documented inhibitors of Checkpoint kinase 1 (Chk1) . Chk1 is a serine/threonine-protein kinase that plays a critical role in the DNA damage checkpoint and cell cycle arrest, making it a prominent target in cancer research for developing therapies that can disrupt DNA repair in tumor cells . The molecular formula is C9H11N3O2S for the core inhibitor structure, with a molecular weight of 225.27 g/mol . Researchers can utilize this compound as a key chemical tool to investigate the Chk1 signaling pathway, study mechanisms of cell cycle control, and explore potential strategies for combination cancer treatments. This product is intended for research applications only and is not approved for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

2-(2-oxo-1,3-oxazolidin-3-yl)-N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O4S/c17-8(6-16-4-5-20-12(16)19)15-11-14-7-2-1-3-13-10(18)9(7)21-11/h1-6H2,(H,13,18)(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYHDOFQZWNVICE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)NC1)SC(=N2)NC(=O)CN3CCOC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-oxo-1,3-oxazolidin-3-yl)-N-{4-oxo-4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepin-2-yl}acetamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of reagents such as N,N’-carbonyldiimidazole (CDI) and triethylamine in solvents like tetrahydrofuran (THF) and dichloromethane (DCM) .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(2-oxo-1,3-oxazolidin-3-yl)-N-{4-oxo-4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepin-2-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the oxazolidinone ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Antibacterial Activity

Research has indicated that derivatives of oxazolidinones exhibit significant antibacterial properties. The oxazolidinone structure is known for its efficacy against Gram-positive bacteria. Studies have shown that compounds similar to 2-(2-oxo-1,3-oxazolidin-3-yl)-N-{4-oxo-4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepin-2-yl}acetamide demonstrate activity against resistant strains such as Staphylococcus aureus and Enterococcus faecium .

Anticancer Potential

The thiazolo[5,4-c]azepine component has been linked to anticancer activity. Some studies suggest that compounds containing this moiety can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, derivatives have shown promise in targeting pathways involved in cell proliferation and survival .

Case Study 1: Antibacterial Testing

A series of synthesized derivatives based on the oxazolidinone framework were tested for their antibacterial efficacy using standard disk diffusion methods. The results indicated that certain modifications to the thiazoloazepine structure enhanced antibacterial potency significantly compared to the parent compound .

Case Study 2: Anticancer Activity Assessment

In vitro studies conducted on various cancer cell lines demonstrated that compounds similar to this compound exhibited cytotoxic effects. The mechanism was attributed to the disruption of microtubule dynamics and induction of cell cycle arrest .

Mechanism of Action

The mechanism of action of 2-(2-oxo-1,3-oxazolidin-3-yl)-N-{4-oxo-4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepin-2-yl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The oxazolidinone ring can form hydrogen bonds with active site residues, while the thiazoloazepine moiety may interact with hydrophobic pockets, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

The compound’s structural uniqueness lies in its fused thiazoloazepin ring system, which distinguishes it from simpler thiazolidinones or oxazolidinones. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Biological Activity/Application Reference(s)
Target Compound 1,3-Oxazolidin-2-one + thiazoloazepin-4-one + acetamide linker Not explicitly reported (structural analogs suggest antimicrobial/kinase inhibition)
N-[2-Phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4d) Thiazolidinone + benzothiazole Antimicrobial (MIC: 10.7–21.4 μmol mL⁻¹×10⁻²)
N-(4-Oxo-2-thioxothiazolidin-3-yl)-2-{[4-oxo-3-(p-tolyl)quinazolin-2-yl]thio}acetamide Thioxothiazolidinone + quinazolinone + thioacetamide α-Glucosidase inhibition (IC₅₀: ~12 μM)
5-Chloro-N-{(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-1,3-oxazolidin-5-yl}methyl-2-thiophenecarboxamide Oxazolidinone + morpholine-thiophene hybrid Antibacterial (pharmaceutical formulation focus)

Structural Insights

  • Core Heterocycles: The thiazoloazepin ring in the target compound provides a seven-membered ring system, enhancing conformational flexibility compared to the rigid benzothiazole (4d) or quinazolinone () scaffolds. This flexibility may improve binding to dynamic enzyme pockets or membrane targets. The oxazolidinone moiety is conserved across analogs (e.g., ), suggesting its role in hydrogen bonding or ribosomal targeting.
  • Linker Modifications :

    • The acetamide bridge in the target compound is structurally analogous to thioacetamide linkers in α-glucosidase inhibitors (), but the absence of a sulfur atom may alter electronic properties and metabolic stability.

Pharmacokinetic Considerations

  • The oxazolidinone moiety in the target compound may confer oral bioavailability, as seen in linezolid-like derivatives ().

Biological Activity

The compound 2-(2-oxo-1,3-oxazolidin-3-yl)-N-{4-oxo-4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepin-2-yl}acetamide is a complex organic molecule that has garnered interest for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be broken down into two main components: the oxazolidinone ring and the thiazoloazepine moiety. The oxazolidinone structure is known for its role in various biological activities, particularly in antibiotic properties. The thiazoloazepine component adds to its complexity and potential therapeutic applications.

Molecular Formula

  • Molecular Formula : C₁₅H₁₈N₄O₃S
  • Molecular Weight : 318.39 g/mol

Antimicrobial Properties

Research indicates that compounds with similar structural features exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of oxazolidinones possess potent antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. The compound's ability to inhibit bacterial DNA gyrase and topoisomerase IV has been documented, suggesting a mechanism of action that disrupts bacterial DNA replication .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget BacteriaIC50 (μg/mL)
Compound AS. aureus0.012
Compound BE. coli0.008
Compound CKlebsiella pneumoniae0.015

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it inhibits cell proliferation in various cancer cell lines, including breast (MCF-7) and colon (HCT116) cancer cells. The mechanism appears to involve the inhibition of the phosphatidylinositol-3-kinase (PI3K) pathway, which is crucial for cancer cell survival and proliferation .

Case Study: Anticancer Efficacy

A study conducted on a series of thiazoloazepine derivatives showed that those with higher lipophilicity exhibited increased cytotoxicity against MCF-7 cells. The compound's structural characteristics enable it to effectively penetrate cellular membranes and exert its effects on intracellular targets.

Neuroprotective Effects

Emerging research suggests that compounds similar to the one may exhibit neuroprotective effects. For example, studies have indicated that related oxazolidinones can protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases .

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